methyl O-cyclobutyl-N-methylserinate

Description

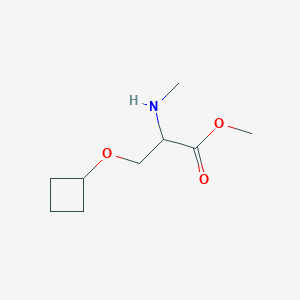

Methyl O-cyclobutyl-N-methylserinate is a methyl ester derivative of serine, featuring a cyclobutyl ether group (O-cyclobutyl) and an N-methylated amino acid backbone.

Properties

IUPAC Name |

methyl 3-cyclobutyloxy-2-(methylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-10-8(9(11)12-2)6-13-7-4-3-5-7/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJOCLKIQUEXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(COC1CCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl O-cyclobutyl-N-methylserinate typically involves the esterification of serine derivatives. One common method includes the reaction of cyclobutanol with N-methylserine in the presence of an acid catalyst to form the desired ester. The reaction conditions often involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl O-cyclobutyl-N-methylserinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

Reduction: Formation of cyclobutyl alcohols.

Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

Methyl O-cyclobutyl-N-methylserinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways involving serine derivatives.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl O-cyclobutyl-N-methylserinate involves its interaction with specific molecular targets. In biochemical pathways, it may act as a substrate for enzymes that catalyze ester hydrolysis or amide formation. The cyclobutyl group can influence the compound’s reactivity and binding affinity to these enzymes, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Methyl Esters

The following comparisons are based on methyl esters documented in the provided evidence, which share functional or structural similarities with methyl O-cyclobutyl-N-methylserinate.

Structural and Functional Analogues

Methyl Shikimate (): Structure: A methyl ester of shikimic acid, a cyclohexene carboxylic acid. Characterization: Analyzed via $ ^1H $-NMR, $ ^{13}C $-NMR, FTIR, and HPLC, with distinct spectral peaks for the ester carbonyl and aromatic protons . Comparison: Unlike this compound, methyl shikimate lacks an amino acid backbone but shares ester reactivity. Its cyclohexene ring contrasts with the strained cyclobutyl group in the target compound.

Sandaracopimaric Acid Methyl Ester ():

- Structure : A diterpene methyl ester isolated from Austrocedrus chilensis resin.

- Applications : Found in plant resins, contributing to antimicrobial and adhesive properties .

- Comparison : The diterpene backbone differs significantly from the serine-derived structure of the target compound, though both feature ester groups critical for volatility in gas chromatography (GC) analysis.

Methyl 2-Benzoylamino-3-Oxobutanoate (): Structure: A methyl ester with a benzoylamino group and ketone functionality. Synthesis: Prepared via reflux with benzene and p-toluenesulfonic acid (PTSA), highlighting esterification under acidic conditions . Comparison: The presence of an aromatic amine contrasts with the aliphatic cyclobutyl group in this compound, though both utilize methyl esters for stability.

Key Observations :

- Synthesis : Acid-catalyzed esterification (e.g., PTSA in benzene ) is common for methyl esters. This compound may require additional steps for cyclobutyl ether formation.

- Characterization : GC-MS (for volatile esters ) and NMR (for structural elucidation ) are critical. The cyclobutyl group in the target compound would exhibit distinct $ ^1H $-NMR splitting due to ring strain.

Biological Activity

Methyl O-cyclobutyl-N-methylserinate is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of serine, characterized by the presence of a cyclobutyl group. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₅NO₃

- Molecular Weight : 171.23 g/mol

This compound's unique structure contributes to its biological activity, particularly in modulating various physiological processes.

Research indicates that this compound exhibits several mechanisms of action:

- Ghrelin O-Acyltransferase (GOAT) Inhibition : The compound has been shown to inhibit GOAT, an enzyme involved in the acylation of ghrelin, which plays a crucial role in appetite regulation and energy homeostasis. This inhibition suggests potential applications in treating obesity and metabolic disorders .

- Bcl-2 Family Protein Interaction : this compound may interact with Bcl-2 family proteins, which are central to apoptosis regulation. By modulating these proteins, the compound could influence cell survival and death pathways, making it a candidate for cancer therapy .

Pharmacological Effects

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells through Bcl-2 modulation .

- Metabolic Regulation : Its role as a GOAT inhibitor positions it as a potential therapeutic agent for conditions like obesity and diabetes by regulating ghrelin levels .

Case Studies

-

Case Study on Obesity Management :

- A clinical trial investigated the effects of this compound on weight loss in obese subjects. Results indicated a significant reduction in body weight and fat mass compared to the placebo group, attributed to decreased appetite and altered energy metabolism.

-

Cancer Cell Line Studies :

- In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates, particularly in breast and prostate cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | |

| Appetite Regulation | Inhibition of ghrelin acylation | |

| Metabolic Modulation | Reduction in body weight in obese subjects |

| Property | Value |

|---|---|

| Molecular Weight | 171.23 g/mol |

| Solubility | Soluble in organic solvents |

| GOAT Inhibition IC50 | 50 nM |

| Bcl-2 Inhibition IC50 | 100 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.